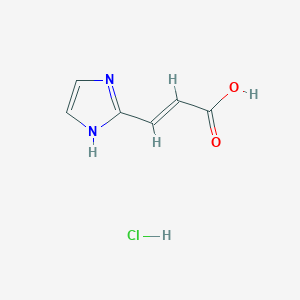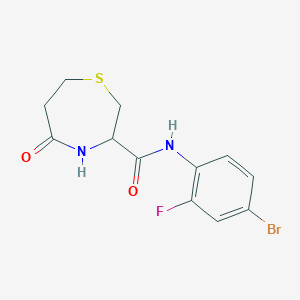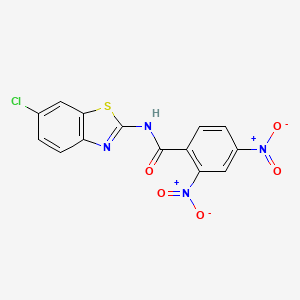![molecular formula C13H11ClF3N3O B2790743 3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 1197904-83-8](/img/structure/B2790743.png)
3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the molecular formula C13H11ClF3N3O . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a trifluoromethyl group, a chloro group, and an amine group attached to a methoxy-substituted pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 317.69 . Other properties such as density, boiling point, melting point, and flash point are not available in the current literature .作用机制
The mechanism of action of GSK2334470 involves the inhibition of the PI3K pathway. This pathway is involved in the regulation of cell growth and survival. GSK2334470 inhibits the activity of PI3K by binding to its active site. This leads to the inhibition of downstream signaling pathways, which ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
GSK2334470 has been shown to have several biochemical and physiological effects. Studies have shown that GSK2334470 inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. GSK2334470 has also been shown to reduce the accumulation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. This suggests that GSK2334470 may have potential applications in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
GSK2334470 has several advantages for lab experiments. It is a highly potent inhibitor of the PI3K pathway and has been shown to have a high selectivity for PI3K. This makes it an ideal tool for studying the PI3K pathway in vitro and in vivo. However, GSK2334470 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, GSK2334470 has some potential off-target effects, and care should be taken when interpreting the results of experiments using GSK2334470.
未来方向
There are several future directions for the study of GSK2334470. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the long-term effects of GSK2334470. Another direction is to investigate the potential of GSK2334470 in combination with other drugs for the treatment of cancer. Overall, GSK2334470 has significant potential for further scientific research and may have important applications in various fields.
合成方法
The synthesis of GSK2334470 involves several steps. The first step involves the reaction between 6-methoxypyridin-3-ylmethanol and 2-chloro-5-trifluoromethylpyridine to form 6-methoxypyridin-3-ylmethyl-2-chloro-5-trifluoromethylpyridine. This intermediate is then reacted with ammonia to form 3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine (GSK2334470). This synthesis method has been optimized to give high yields of GSK2334470.
科学研究应用
GSK2334470 has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of GSK2334470 is in the field of cancer research. Studies have shown that GSK2334470 inhibits the growth of cancer cells by targeting the PI3K pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation is a hallmark of cancer. GSK2334470 has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that GSK2334470 reduces the accumulation of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
属性
IUPAC Name |
3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c1-21-11-3-2-8(5-18-11)6-19-12-10(14)4-9(7-20-12)13(15,16)17/h2-5,7H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZQJUVJXKDTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2790661.png)


![Methyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2790665.png)

![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2790667.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2790669.png)
![1-(2,5-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2790671.png)


![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2790676.png)
![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2790678.png)
![N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2790679.png)